7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride
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Overview
Description
7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride is a chemical compound with the molecular formula C10H9BrClNO3S and a molecular weight of 338.61 g/mol It is a derivative of benzazepine, a bicyclic compound consisting of a benzene ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride typically involves the following steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a variety of methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonylation: The sulfonyl chloride group can be introduced by reacting the benzazepine derivative with chlorosulfonic acid or a similar sulfonylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonate Thioesters: Formed by reaction with thiols.
Scientific Research Applications
7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride.
2-bromo-N-(3S)-tetrahydro-2-oxo-3-furanyl: Another brominated compound with different functional groups.
Uniqueness
The presence of both the bromine atom and the sulfonyl chloride group allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
7-bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO3S/c11-7-4-6-2-1-3-10(14)13-8(6)5-9(7)17(12,15)16/h4-5H,1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSCRYLPRSYYND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2NC(=O)C1)S(=O)(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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